molecular formula C15H13N3O5 B5816282 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide

4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B5816282
M. Wt: 315.28 g/mol
InChI Key: NIJHDORLODSFFV-UHFFFAOYSA-N
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Description

4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide is a chemical compound with a complex structure that includes a methoxy group, a nitrobenzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide typically involves the reaction of 4-methoxy-3-aminobenzamide with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Products may include 4-methoxy-3-formylbenzamide or 4-methoxy-3-carboxybenzamide.

    Reduction: Products may include 4-methoxy-3-[(3-aminobenzoyl)amino]benzamide.

    Substitution: Products will vary depending on the nucleophile used but may include derivatives with different functional groups replacing the amide nitrogen.

Scientific Research Applications

4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-aminobenzamide
  • 3-nitrobenzoyl chloride
  • 4-methoxy-3-[(3-aminobenzoyl)amino]benzamide

Uniqueness

4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide is unique due to the presence of both a methoxy group and a nitrobenzoyl group, which confer distinct chemical properties

Properties

IUPAC Name

4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-13-6-5-9(14(16)19)8-12(13)17-15(20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJHDORLODSFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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